molecular formula C7H7ClFNO2S B13173438 N-(4-chloro-3-fluorophenyl)methanesulfonamide

N-(4-chloro-3-fluorophenyl)methanesulfonamide

Cat. No.: B13173438
M. Wt: 223.65 g/mol
InChI Key: HPDOPPFIYUGBGD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methanesulfonamide group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the sulfonamide group .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-chloro-3-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

HPDOPPFIYUGBGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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